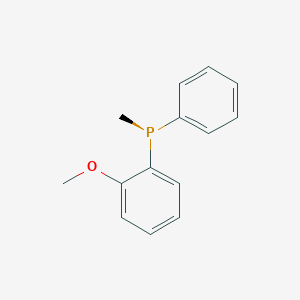
(S)-(2-Methoxyphenyl)methylphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of appropriate phosphine precursors with methoxy-substituted phenyl compounds under controlled conditions. One common method involves the use of (S)-2-methoxybenzyl chloride and phenylphosphine in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(S)-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-(2-Methoxyphenyl)methylphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxy group and the chiral center play crucial roles in determining the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Methoxyphenylphosphine
- (S)-Methylphenylphosphine
- (S)-Phenylphosphine
Uniqueness
(S)-(2-Methoxyphenyl)methylphenylphosphine is unique due to its specific combination of a methoxy-substituted phenyl ring and a chiral phosphine moiety. This structure imparts distinct reactivity and selectivity, making it valuable in asymmetric catalysis and other specialized applications .
Propiedades
Fórmula molecular |
C14H15OP |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
(S)-(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m0/s1 |
Clave InChI |
WLPVFKXJHBTYJG-INIZCTEOSA-N |
SMILES isomérico |
COC1=CC=CC=C1[P@@](C)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
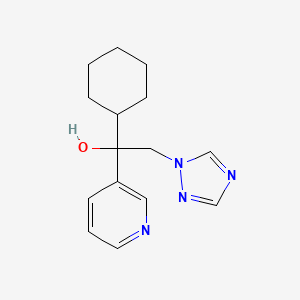
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
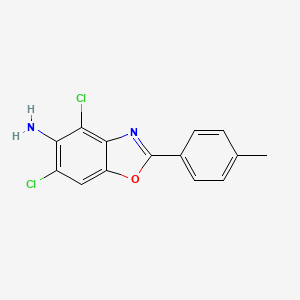
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
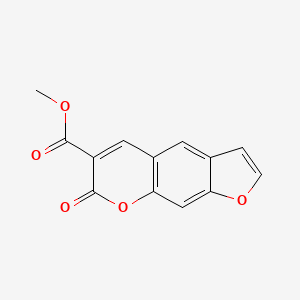
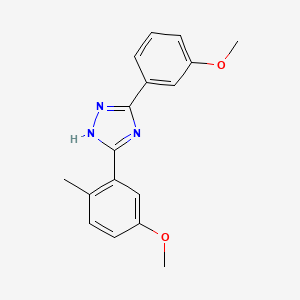

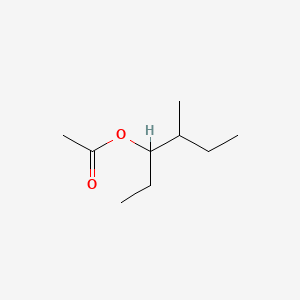

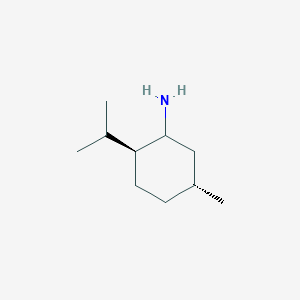
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
